Zikv-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

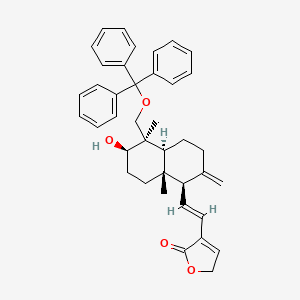

C39H42O4 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |

InChI |

InChI=1S/C39H42O4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-42-36(29)41)25-23-35(40)38(34,3)27-43-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-35,40H,1,19,22-23,25-27H2,2-3H3/b21-20+/t33-,34+,35-,37+,38+/m1/s1 |

InChI Key |

YMRKCFKUFVIBLB-ZTMLUBLPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

Zikv-IN-2: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to congenital microcephaly and other neurological disorders. The urgent need for effective antiviral therapies has driven extensive research into the discovery of novel ZIKV inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of two distinct compounds designated as Zikv-IN-2. These compounds, a dehydroandrographolide derivative and a tetrahydroquinoline-fused imidazolone, represent promising scaffolds for the development of anti-ZIKV therapeutics, targeting different viral proteins.

This compound (Compound 3a): A ZIKV NS5 Methyltransferase Inhibitor

Discovery and Rationale

This compound (compound 3a) was identified through the screening of dehydroandrographolide derivatives. Andrographolide and its analogues have shown activity against various flaviviruses, providing a rationale for exploring this chemical space for ZIKV inhibitors.[1] The non-structural protein 5 (NS5) of ZIKV is a crucial enzyme for viral replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities. The MTase domain is responsible for capping the 5' end of the viral RNA, a process essential for RNA stability, translation, and evasion of the host immune system. This compound was discovered to be a potent inhibitor of the ZIKV NS5 MTase.[1]

Quantitative Data

| Compound | Target | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |

| This compound (3a) | ZIKV NS5 MTase | 38.86 | 6.17 | >200 | >32.4 | Vero, Huh7, A549 | [1] |

Synthesis Pathway

The synthesis of this compound (compound 3a) starts from the natural product andrographolide, which is first converted to dehydroandrographolide. The key step in the synthesis of this compound involves the modification at the C19 position of the dehydroandrographolide backbone with a bulky ether group.[1]

Caption: Synthesis of this compound (Compound 3a).

Experimental Protocols

ZIKV NS5 MTase Inhibition Assay: The inhibitory activity of this compound on ZIKV NS5 MTase was determined using a luminescence-based assay. The assay measures the amount of S-adenosyl-homocysteine (SAH), a product of the methylation reaction.

-

Recombinant ZIKV NS5 MTase domain is incubated with the substrate (e.g., GpppA-RNA) and the methyl donor S-adenosyl-methionine (SAM) in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

The reaction is stopped, and the amount of SAH produced is quantified using a commercially available bioluminescent assay kit.

-

The IC50 value is calculated from the dose-response curve.[1]

Antiviral Activity Assay (EC50): The half-maximal effective concentration (EC50) was determined using a cell-based assay.

-

Vero, Huh7, or A549 cells are seeded in 96-well plates.

-

Cells are infected with ZIKV at a specific multiplicity of infection (MOI).

-

Immediately after infection, cells are treated with serial dilutions of this compound.

-

After incubation for a defined period (e.g., 48 or 72 hours), the expression of a viral protein (e.g., ZIKV E protein) is quantified by methods such as ELISA or Western blot.

-

The EC50 value is calculated from the dose-response curve.[1]

Cytotoxicity Assay (CC50): The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.

-

Vero, Huh7, or A549 cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of this compound.

-

After incubation for the same duration as the antiviral assay, cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay.

-

The CC50 value is calculated from the dose-response curve.[1]

Signaling Pathway

ZIKV NS5 MTase plays a role in evading the host's innate immune response. One of the key pathways antagonized by ZIKV is the cGAS-STING signaling pathway, which is crucial for the production of type I interferons (IFNs). ZIKV NS5 has been shown to interact with STING, leading to the suppression of IRF3 phosphorylation and subsequent IFN-β expression. By inhibiting the MTase activity of NS5, this compound can potentially restore the host's innate immune response against the virus.[2][3]

Caption: this compound (3a) mechanism of action.

This compound (Compound 3): A Fused Tricyclic Imidazolone Derivative

Discovery and Rationale

This this compound (compound 3) belongs to a class of fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. This scaffold was explored as an extension of previously discovered 1H-pyrrolo[1,2-c]imidazol-1-one derivatives that showed antiviral activity. The study aimed to identify novel and potent inhibitors of ZIKV infection.[4][5]

Quantitative Data

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Lines | Reference |

| This compound (3) | 7.4 | >100 (SNB-19)\n>59.2 (Vero) | >13.5 (SNB-19)\n>8.0 (Vero) | SNB-19, Vero | [4][5] |

Synthesis Pathway

The synthesis of this this compound derivative involves a multi-step process starting from commercially available materials. A key feature of the synthesis is the formation of the tricyclic tetrahydroquinoline-fused imidazolone core.[4][5]

Caption: General synthesis of this compound (Compound 3).

Experimental Protocols

Antiviral Activity Assay (EC50): The EC50 for this compound was determined by measuring the reduction of viral protein expression in infected cells.

-

SNB-19 (human glioblastoma) or Vero cells are seeded in 96-well plates.

-

Cells are infected with ZIKV.

-

Infected cells are treated with serial dilutions of this compound (compound 3).

-

After 48 hours of incubation, the levels of ZIKV NS1 or NS5 protein are quantified using Western Blot or ELISA.

-

The EC50 value is calculated based on the reduction in viral protein levels.[4][5]

Cytotoxicity Assay (CC50): The CC50 was determined using a standard cell viability assay.

-

SNB-19 or Vero cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of this compound (compound 3).

-

After 48 hours of incubation, cell viability is assessed using an MTT assay.

-

The CC50 value is calculated from the dose-response curve.[4][5]

Mechanism of Action

The precise molecular target of this this compound derivative has not been fully elucidated. However, experimental evidence suggests that it acts at a post-entry stage of the viral life cycle, as it was shown to reduce the levels of viral non-structural proteins NS1 and NS5. This indicates that the compound may interfere with viral replication or polyprotein processing. The compound was found not to be virucidal, meaning it does not directly inactivate virus particles.[4][5]

References

- 1. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. A conserved methyltransferase active site residue of Zika virus NS5 is required for the restriction of STING activation and interferon expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Silico Modeling of Inhibitor Binding to Zika Virus NS2B-NS3 Protease

A Note to the Reader: Initial searches for a specific inhibitor designated "Zikv-IN-2" did not yield specific results in the public scientific literature. Therefore, this guide has been developed as a comprehensive overview of the methodologies and data related to the in silico modeling of various small-molecule inhibitors binding to the Zika virus (ZIKV) NS2B-NS3 protease. The principles, protocols, and data presented here are representative of the field and can be directly applied to the study of any specific inhibitor, including "this compound" should its structural information become available.

Introduction

The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern, linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2] The ZIKV NS2B-NS3 protease is essential for viral replication, processing the viral polyprotein into functional non-structural proteins.[1][3][4][5] This critical role makes it a prime target for the development of antiviral therapeutics. In silico modeling plays a pivotal role in the discovery and optimization of ZIKV NS2B-NS3 protease inhibitors, providing a computational framework to predict binding affinities, elucidate interaction mechanisms, and guide the design of novel drug candidates.

This technical guide provides a detailed overview of the in silico approaches used to model the binding of small-molecule inhibitors to the ZIKV NS2B-NS3 protease. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

The ZIKV NS2B-NS3 Protease: A Key Antiviral Target

The ZIKV NS2B-NS3 protease is a two-component enzyme, consisting of the N-terminal protease domain of the NS3 protein and a cofactor region from the NS2B protein.[4][6] The NS2B cofactor is crucial for the proper folding and catalytic activity of the NS3 protease domain.[4] The active site of the protease contains a catalytic triad of His51, Asp75, and Ser135, which is characteristic of serine proteases.[1][6] The development of inhibitors that can effectively block this active site or allosteric sites is a key strategy in anti-ZIKV drug discovery.[1][5]

In Silico Modeling Workflow for Inhibitor Binding

The computational investigation of inhibitor binding to the ZIKV NS2B-NS3 protease typically follows a multi-step workflow. This process, from initial protein and ligand preparation to detailed binding analysis, is crucial for obtaining reliable and predictive results.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols for key computational experiments.

Protein and Ligand Preparation

-

Protein Structure Retrieval and Preparation: The three-dimensional crystal structure of the ZIKV NS2B-NS3 protease is the starting point for in silico modeling. A commonly used structure is PDB ID: 5H4I.[6] Preparation of the protein structure involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. This is typically performed using software such as Maestro (Schrödinger) or UCSF Chimera.

-

Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. This process involves generating a low-energy 3D structure and assigning correct atom types and partial charges. Ligand preparation can be performed using tools like LigPrep (Schrödinger) or the RDKit library in Python.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Grid Generation: A docking grid is defined around the active site or a putative allosteric site of the NS2B-NS3 protease. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

Docking Algorithm: Various docking programs, such as AutoDock Vina, Glide, or DOCK 6, can be used.[6] These programs employ different search algorithms and scoring functions to identify the most favorable binding poses. For example, a standard precision (SP) or extra precision (XP) mode in Glide can be utilized.

-

Pose Analysis: The resulting docking poses are ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues (His51, Asp75, Ser135) and other important residues like Asp83 and Tyr161.[7]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

-

System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.

-

Force Field: A suitable force field, such as AMBER or CHARMM, is applied to describe the interatomic interactions.

-

Simulation Protocol: The simulation typically involves an initial energy minimization of the system, followed by a gradual heating phase to the desired temperature (e.g., 300 K) and an equilibration phase. The production run is then performed for a significant duration, often ranging from 100 to 200 nanoseconds or longer, to sample the conformational space of the complex.[8]

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

-

MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods. These approaches calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. Snapshots from the MD simulation trajectory are used for these calculations.

Quantitative Data Summary

The following tables summarize representative quantitative data from various in silico and in vitro studies on ZIKV NS2B-NS3 protease inhibitors.

Table 1: Molecular Docking and Binding Free Energy of Selected Inhibitors

| Inhibitor | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) | Reference |

| Compound 1 | -7.399 | -64.28 | [9][10] |

| Compound 2 | -8.040 | -55.15 | [9][10] |

| Compound 3 | -5.792 | -50.16 | [9][10] |

| Chlorcyclizine | -24.8 | Not Reported | [6] |

| Curcumin | -117.5 (MVD Score) | Not Reported | [11] |

| Luteolin | -6.85 (AD4 Score) | Not Reported | [11] |

Table 2: In Vitro Inhibitory and Antiviral Activities of Selected Compounds

| Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 3 | 14.01 | 2.15 | >200 | 93.02 | [12][13] |

| Compound 8 | 6.85 | 0.52 | >200 | 384.61 | [12][13] |

| Compound 9 | 14.2 | 3.52 | 61.48 | 17.46 | [12][13] |

| Chlorcyclizine | Not Reported | 69.0 ± 7.3 | >133.2 | 1.9 | [6] |

| RI07 | 14.4 | Not Reported | Not Reported | Not Reported | [14] |

| RI22 | 3.8 | Not Reported | Not Reported | Not Reported | [14] |

Key Interactions and Binding Modes

The interaction between an inhibitor and the ZIKV NS2B-NS3 protease is a complex interplay of various non-covalent forces. The following diagram illustrates the key types of interactions that contribute to the stability of the protein-ligand complex.

Conclusion

In silico modeling is an indispensable tool in the quest for effective antiviral agents against the Zika virus. By integrating techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain profound insights into the molecular mechanisms of inhibitor binding to the NS2B-NS3 protease. This knowledge is crucial for the rational design and optimization of potent and specific inhibitors. The workflow and methodologies detailed in this guide provide a robust framework for the computational investigation of ZIKV protease inhibitors, ultimately accelerating the development of much-needed therapeutics to combat this global health threat. While specific data for "this compound" remains elusive in the public domain, the application of these established in silico protocols will be central to characterizing its binding and potential as an antiviral candidate once its structure is known.

References

- 1. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Zika virus two-component NS2B-NS3 protease and structure-assisted identification of allosteric small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Zika Virus NS2B/NS3 Inhibitors That Prevent Mice from Life-Threatening Infection and Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the inhibitory mechanism of Zika virus NS2B-NS3 protease with dipeptide inhibitors: Insights from molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro and in silico Models to Study Mosquito-Borne Flavivirus Neuropathogenesis, Prevention, and Treatment [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Characterization of Zika virus binding and enhancement potential of a large panel of flavivirus murine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physiciansweekly.com [physiciansweekly.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Technical Guide: Early-Stage Antiviral Activity of ZIKV Inhibitors

Disclaimer: Initial research did not yield specific public domain data for a compound designated "Zikv-IN-2". To fulfill the structural and technical requirements of this guide, the well-documented Zika virus inhibitor, NITD008 , will be used as a representative example for illustrating early-stage antiviral research core concepts.

This technical guide provides an in-depth overview of the foundational experimental data and methodologies used to characterize the antiviral activity of early-stage Zika virus (ZIKV) inhibitors. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Antiviral Activity

The antiviral potency and cytotoxic profile of a compound are critical early indicators of its therapeutic potential. These are typically quantified by the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity and Cytotoxicity of Representative ZIKV Inhibitor NITD008

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| NITD008 | MR766 | Vero 76 | 0.51 | >10 | >19.6 | [1] |

| NITD008 | PRVABC59 | Vero 76 | 0.56 | >10 | >17.9 | [1] |

Note: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of antiviral drug discovery. The following sections outline the methodologies for key assays used in the characterization of ZIKV inhibitors.

This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death or morphological changes (cytopathic effect).

Principle: ZIKV infection of susceptible cell lines, such as Vero 76 cells, leads to observable CPE.[1] Antiviral compounds will inhibit viral replication and thus prevent or reduce the development of CPE. The protective effect can be quantified using cell viability assays.

Materials:

-

Vero 76 cells[1]

-

Zika virus stocks (e.g., MR766, PRVABC59)[1]

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compound (e.g., NITD008)

-

Cell viability reagent (e.g., MTS)[2]

-

Plate reader

Procedure:

-

Cell Seeding: Seed Vero 76 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[3]

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.[4]

-

Treatment and Infection:

-

Remove the growth medium from the cells.

-

Add the diluted compound to the wells. Include a "no compound" control.[4]

-

Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[2][4]

-

Include a "no virus" control to assess compound cytotoxicity.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for CPE to develop in the virus control wells (e.g., 48-72 hours).[2]

-

Quantification of CPE:

-

Data Analysis:

This assay determines the toxicity of a compound by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[6]

Principle: When cell membranes are compromised due to toxicity, LDH is released into the culture medium. The amount of LDH can be quantified in an enzymatic reaction that results in a color change, which is proportional to the number of damaged cells.

Materials:

-

Host cells (e.g., A549, Vero)

-

96-well cell culture plates

-

Test compound

-

LDH cytotoxicity detection kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a "no compound" control for baseline LDH release and a "maximum LDH release" control (cells lysed with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Measurement:

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate at room temperature for the recommended time, protected from light.

-

Measure the absorbance at the specified wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression.[2]

-

This assay helps to determine which stage of the viral life cycle is inhibited by the compound (e.g., entry, replication, or egress).[7][8][9]

Principle: The antiviral compound is added at different time points relative to the viral infection. The effectiveness of the compound at each time point provides insight into its mechanism of action.

Materials:

-

Host cells

-

Zika virus

-

Test compound

-

Control compounds with known mechanisms (e.g., an entry inhibitor)

-

96-well plates

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates and incubate overnight.

-

Synchronized Infection: To synchronize the infection, pre-chill the cells and allow the virus to adsorb at 4°C for 1 hour (attachment phase). Then, wash the cells and shift the temperature to 37°C to allow entry and replication to begin in a synchronized manner.[8][10]

-

Compound Addition at Different Stages:

-

Full-time (Control): Compound is present from 1 hour before infection until the end of the experiment.

-

Entry Phase: Compound is added only during the 1-2 hour virus inoculation period.[7]

-

Post-Entry Phase: Compound is added at various time points after the virus inoculum has been removed (e.g., 2, 4, 6, 8, 12 hours post-infection).[9]

-

-

Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).[7]

-

Quantification of Viral Inhibition: At the end of the incubation period, quantify the viral yield or viral protein expression. This can be done by:

-

Data Analysis: Plot the percentage of inhibition for each time point. If a compound is an entry inhibitor, it will only be effective when present during the entry phase. If it targets replication, it will lose its effectiveness when added late in the post-entry phase.[9]

Visualizations: Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

The ZIKV replication cycle involves several stages, from cell entry to the release of new virions.[11][12] NITD008 is an adenosine analog that is believed to inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral genome replication.[1][13]

Caption: Zika Virus replication cycle and the inhibitory action of NITD008 on RNA replication.

The process of screening compounds for antiviral activity follows a logical progression from initial broad screening to more detailed characterization.

Caption: A typical workflow for the high-throughput screening of ZIKV inhibitors.

This diagram illustrates the experimental logic for determining the stage of viral replication targeted by an inhibitor.

Caption: Logical workflow for interpreting results from a time-of-addition assay.

References

- 1. ovid.com [ovid.com]

- 2. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ZIKA Virus Delays Cell Death Through the Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on ZIKV-IN-2 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary cytotoxic profile of ZIKV-IN-2, a potent inhibitor of the Zika virus (ZIKV) NS5 methyltransferase (MTase). The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.

Quantitative Cytotoxicity and Efficacy Data

The following table summarizes the key quantitative data available for this compound, detailing its inhibitory activity against ZIKV and its effect on host cell viability.

| Parameter | Value (µM) | Description | Cell Line(s) |

| CC50 | >200 | 50% Cytotoxic Concentration: The concentration of this compound that results in a 50% reduction in cell viability. | Vero, Huh7, A549 |

| IC50 | 38.86 | 50% Inhibitory Concentration: The concentration of this compound that inhibits the activity of ZIKV NS5 methyltransferase by 50%. | N/A (Biochemical Assay) |

| EC50 | 6.17 | 50% Effective Concentration: The concentration of this compound that inhibits the expression of the ZIKV envelope (E) protein by 50%.[1] | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity and antiviral activity of this compound.

Cell Viability (MTT) Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate Vero, Huh7, or A549 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 96 hours at 37°C with 5% CO2.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

ZIKV E Protein Expression Assay (for EC50 Determination)

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound by measuring the inhibition of ZIKV E protein expression.

-

Cell Seeding and Infection: Seed host cells (e.g., Vero) in a suitable format (e.g., 24-well plate) and allow them to adhere. Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the infected and treated cells for a period sufficient for viral protein expression (e.g., 48-72 hours).

-

Immunostaining or Western Blot:

-

Immunostaining: Fix the cells, permeabilize them, and then incubate with a primary antibody specific for the ZIKV E protein. Follow this with a fluorescently labeled secondary antibody.

-

Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the ZIKV E protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Quantification:

-

Immunostaining: Quantify the fluorescence intensity or the number of positive cells using a high-content imager or fluorescence microscope.

-

Western Blot: Quantify the band intensity using densitometry.

-

-

Data Analysis: Normalize the E protein expression levels to a housekeeping gene or total protein. The EC50 is calculated by plotting the percentage of inhibition of E protein expression against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the proposed mechanism of action of this compound.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Proposed mechanism of action for this compound.

References

A Technical Guide to the Development of Zika Virus NS2B-NS3 Protease Inhibitors as Potential Lead Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies.[1] Currently, no approved vaccine or specific antiviral drug is available to treat ZIKV infection.[2] The ZIKV NS2B-NS3 protease is a well-validated and attractive target for antiviral drug development due to its essential role in viral replication and its high degree of conservation among flaviviruses.[3][4][5] This technical guide provides an in-depth overview of the core principles and methodologies involved in the identification and characterization of ZIKV NS2B-NS3 protease inhibitors as potential lead compounds for drug discovery.

The ZIKV NS2B-NS3 Protease: A Prime Antiviral Target

The ZIKV NS2B-NS3 protein complex is a chymotrypsin-like serine protease crucial for processing the viral polyprotein into individual functional non-structural proteins, a process indispensable for viral replication.[5][6] The NS3 protein contains the protease domain with the catalytic triad (His51, Asp75, and Ser135), while the NS2B cofactor is essential for the proper folding and activity of the protease.[5][6] The dynamic nature of the NS2B cofactor, which can exist in open and closed conformations, presents unique opportunities for the design of allosteric inhibitors that bind to sites other than the active site.[6] Targeting the NS2B-NS3 protease offers a promising strategy for developing specific and potent antiviral agents against ZIKV.[3]

Quantitative Data on ZIKV NS2B-NS3 Protease Inhibitors

The following table summarizes the reported in vitro activities of various small molecule inhibitors targeting the ZIKV NS2B-NS3 protease. These values are critical for the initial assessment and comparison of compound potency and selectivity.

| Compound Class | Inhibitor | Target | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Phenylquinoline & Aminobenzamide | Compound 1 | ZIKV NS2B-NS3 Protease | Enzymatic | 3.8 - 14.4 | - | - | - | [3] |

| Aminothiazolopyridine & Benzofuran | MH1 | ZIKV NS2B-NS3 Protease | Biochemical | 0.44 | - | - | >18-fold vs. other flaviviral proteases | [6] |

| Non-competitive Inhibitors | Compound 1 | ZIKV NS2B-NS3 Protease | Enzymatic & Cellular | - | Potent | - | - | [4] |

| Non-competitive Inhibitors | Compound 2 | ZIKV NS2B-NS3 Protease | Enzymatic & Cellular | - | Potent | - | - | [4] |

| Ribonucleosides | 2'-C-methylcytidine | ZIKV Replication | Phenotypic High-Content Imaging | - | 0.297 | >100 | >337 | [1] |

| Ribonucleosides | Ribavirin | ZIKV Replication | Phenotypic High-Content Imaging | - | 20.8 | >100 | >4.8 | [1] |

| Thiazolidinedione Derivatives | GQ-402 | ZIKV Replication | In vitro | 15.7 | - | - | - | [7] |

| Andrographolide Derivatives | Quinolinoxy-labdane 14 | ZIKV Replication | - | - | 4.5 | - | 19.7 | [8] |

| Andrographolide Derivatives | Quinolinoxy-labdane 15 | ZIKV Replication | - | - | 1.3 | - | 17.5 | [8] |

IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor that reduces the activity of a biological target by 50%.[9] EC50 (Half-maximal effective concentration): Concentration of a drug that gives half of the maximal response.[10] CC50 (Half-maximal cytotoxic concentration): Concentration of a substance that reduces cell viability by 50%.[9] Selectivity Index (SI): Ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.[9]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate evaluation of potential ZIKV inhibitors. Below are outlines of key assays.

ZIKV NS2B-NS3 Protease Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified recombinant NS2B-NS3 protease.

-

Principle: A fluorogenic substrate containing a specific cleavage site for the ZIKV protease is used. Upon cleavage by the active enzyme, a fluorescent signal is generated. The reduction in fluorescence in the presence of a test compound indicates inhibition.

-

Methodology:

-

Expression and Purification of Recombinant Protease: The gene encoding the ZIKV NS2B-NS3 protease is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli). The recombinant protein is then purified using affinity chromatography.[11]

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified protease, the fluorogenic substrate, and varying concentrations of the test compound.

-

Incubation and Measurement: The reaction is incubated at a specific temperature for a defined period. The fluorescence intensity is then measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

-

Cell-Based Antiviral Assays

These assays assess the ability of a compound to inhibit ZIKV replication in a cellular context.

-

a) Plaque Reduction Assay:

-

Principle: This is a classic virology assay that measures the reduction in the formation of viral plaques (areas of cell death) in a monolayer of susceptible cells.

-

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is seeded in multi-well plates.

-

Virus Infection and Compound Treatment: The cells are infected with a known amount of ZIKV in the presence of serial dilutions of the test compound.

-

Overlay and Incubation: After an initial incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.

-

Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[12]

-

-

-

b) High-Content Imaging Assay:

-

Principle: This automated imaging-based assay quantifies viral infection by detecting viral antigens within infected cells.[1]

-

Methodology:

-

Cell Culture and Infection: Cells are seeded in multi-well plates and infected with ZIKV in the presence of test compounds.

-

Immunofluorescence Staining: After a set incubation period, the cells are fixed, permeabilized, and stained with an antibody specific for a ZIKV antigen (e.g., Envelope protein). A fluorescently labeled secondary antibody is then used for detection. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Image Acquisition and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to quantify the number of infected cells (positive for the viral antigen) and the total number of cells (based on nuclear staining).

-

Data Analysis: The percentage of infected cells is determined for each compound concentration, and the EC50 value is calculated.[1]

-

-

Cytotoxicity Assay

It is crucial to assess the toxicity of test compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.[9]

-

Principle: Assays like the MTT or CellTiter-Glo assay measure cell viability by quantifying metabolic activity or ATP content, respectively.[13][14]

-

Methodology:

-

Cell Treatment: Cells are incubated with serial dilutions of the test compound in the absence of the virus.

-

Assay Reagent Addition and Incubation: After the incubation period, the assay reagent is added to the wells, and the plates are incubated according to the manufacturer's instructions.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration, and the CC50 value is determined.[9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ZIKV infection and the workflows for inhibitor screening is essential for a comprehensive understanding.

Zika Virus Entry and Replication Cycle

The following diagram illustrates the key steps in the ZIKV life cycle, which can be targeted by antiviral inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Insights into the Inhibition of Zika Virus NS2B-NS3 Protease by a Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The ZIKA Virus Delays Cell Death Through the Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ZIKV NS2B-NS3 Protease Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2][3][4] The ZIKV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral NS2B-NS3 protease is essential for this process, making it a prime target for the development of antiviral therapeutics.[5][6][7] This document provides detailed protocols for an in vitro fluorescence-based assay to screen for and characterize inhibitors of the ZIKV NS2B-NS3 protease.

Data Presentation: Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against the ZIKV NS2B-NS3 protease, as determined by in vitro assays.

| Compound | IC50 (μM) | Inhibition Type | Reference |

| Compound 3 | 14.01 | Non-competitive | [8] |

| Compound 8 | 6.85 | Non-competitive | [8] |

| Compound 9 | 14.2 | Non-competitive | [8] |

| LabMol-301 | 7.4 | Not specified | [7] |

| Temoporfin | Not specified | Not specified | [8] |

| JNJ-40418677 | Varies by assay | Not specified | [1] |

| MK-591 | Varies by assay | Not specified | [1] |

| Compound 5 | 5 | Not specified | [6] |

| Compound 12 | 5 | Not specified | [6] |

| Compound 1 | 13-28 | Not specified | [6] |

| Compound 2 | 13-28 | Not specified | [6] |

| Compound 4 | 13-28 | Not specified | [6] |

| Compound 6 | 13-28 | Not specified | [6] |

| Compound 7 | 13-28 | Not specified | [6] |

| Compound 13 | 13-28 | Not specified | [6] |

Experimental Protocols

In Vitro Fluorescence-Based Protease Inhibition Assay

This protocol describes a continuous kinetic assay to measure the inhibition of recombinant ZIKV NS2B-NS3 protease activity using a fluorogenic substrate.

Materials:

-

Recombinant ZIKV NS2B-NS3 protease

-

Fluorogenic substrate (e.g., Bz-Nle-KRR-AMC or Boc-KKR-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.5, 10% glycerol, 0.01% Triton X-100 or 10 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM CHAPS)[9][10]

-

Dilution Buffer (as recommended by the enzyme supplier)

-

Test compounds (dissolved in DMSO)

-

DMSO (as a vehicle control)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation and emission filters for AMC (typically Ex: 340-360 nm, Em: 440-460 nm)[11]

Protocol:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the desired working concentration in Assay Buffer. A typical final substrate concentration is 5-10 µM.[8][11]

-

Dilute the recombinant ZIKV NS2B-NS3 protease to the desired working concentration in Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[11]

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1% (v/v).

-

-

Assay Procedure:

-

Add 97 µL of a master mix containing Assay Buffer and the fluorogenic substrate to each well of a 96-well plate.[11]

-

Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells and mix gently.[11]

-

To the "no enzyme" control wells, add 2 µL of Dilution Buffer.[11]

-

Pre-incubate the plate at 37°C for 5-10 minutes.[11]

-

Initiate the enzymatic reaction by adding 2 µL of the diluted ZIKV NS2B-NS3 protease to each well (except for the "no enzyme" controls).[11]

-

Immediately place the plate in the fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[11]

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curves.

-

The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) where:

-

V_inhibitor is the reaction velocity in the presence of the test compound.

-

V_no_enzyme is the reaction velocity in the "no enzyme" control well.

-

V_DMSO is the reaction velocity in the DMSO control well.

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Protease Inhibition Assay

This protocol provides an overview of a cell-based assay to assess the activity of ZIKV protease inhibitors in a cellular context. These assays often utilize a reporter system, such as a modified luciferase, that is activated upon cleavage by the ZIKV protease.[1][2][5]

Principle:

A reporter protein (e.g., cyclized firefly luciferase) is engineered to contain a specific ZIKV NS2B-NS3 cleavage site.[1][2][5] When co-expressed in cells with the ZIKV NS2B-NS3 protease, the reporter is cleaved, leading to a measurable signal (e.g., luminescence). Inhibitors of the protease will prevent this cleavage, resulting in a decrease in the signal.

General Workflow:

-

Cell Culture and Transfection:

-

Maintain a suitable cell line (e.g., HEK293T) in appropriate culture conditions.

-

Co-transfect the cells with plasmids encoding the reporter protein and the ZIKV NS2B-NS3 protease.

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Treat the cells with various concentrations of the test compounds or DMSO as a control.

-

-

Reporter Assay:

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter activity (e.g., luminescence using a luminometer).

-

-

Data Analysis:

-

Calculate the percent inhibition based on the reduction in reporter signal in compound-treated cells compared to DMSO-treated controls.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

Visualizations

ZIKV Polyprotein Processing by NS2B-NS3 Protease

References

- 1. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | ZIKV: Epidemiology, infection mechanism and current therapeutics [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new Zika protease and polymerase inhibitors through the open science collaboration project OpenZika - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the NS2B-NS3 protease from Zika virus after self-cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One Step Beyond: Design of Substrates Spanning Primed Positions of Zika Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

Zikv-IN-2: Application Notes and Protocols for Cell-Based ZIKV Replication Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zikv-IN-2, a known inhibitor of the Zika virus (ZIKV), in cell-based replication assays. This document outlines the inhibitor's characteristics, detailed experimental protocols for its application, and methods for data analysis and interpretation.

Introduction to this compound

This compound is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one, identified as an inhibitor of Zika virus replication. It has been demonstrated to be effective in cell-based assays, reducing the production of infectious virus particles. Studies have shown that this compound does not act through direct virucidal mechanisms, suggesting its mode of action involves the inhibition of intracellular viral replication processes. Western blot and ELISA analyses have confirmed its activity against ZIKV by observing a reduction in the expression of viral proteins such as NS1 and NS5.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound and related compounds have been evaluated in different cell lines. The following table summarizes the key quantitative data from the primary literature[1].

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (Compound 3) | SNB-19 | 7.40 | >100 | >13.5 |

| This compound (Compound 3) | Vero | 7.40 | 59.2 | 8.0 |

| Zikv-IN-1 (Compound 2) | SNB-19 | 1.56 | >100 | >64.1 |

| Zikv-IN-1 (Compound 2) | Vero | 1.56 | 27.0 | 17.3 |

| Zikv-IN-3 (Compound 7) | SNB-19 | 3.40 | >100 | >29.4 |

| Zikv-IN-3 (Compound 7) | Vero | 3.40 | 68.0 | 20.0 |

| Niclosamide (Positive Control) | SNB-19 | 0.80 | 18.0 | 22.5 |

| Niclosamide (Positive Control) | Vero | 0.80 | 15.0 | 18.8 |

EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

Experimental Protocols

This section provides detailed protocols for evaluating the antiviral activity of this compound in a cell-based ZIKV replication assay.

Materials and Reagents

-

Cell Lines:

-

Vero cells (ATCC CCL-81) - African green monkey kidney epithelial cells.

-

SNB-19 cells - Human glioblastoma cells.

-

-

Zika Virus:

-

PRVABC59 strain (or other desired ZIKV strain).

-

-

Compound:

-

This compound (lyophilized powder).

-

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Trypsin-EDTA.

-

-

Reagents for Plaque Assay:

-

Agarose or Carboxymethylcellulose (CMC).

-

Crystal Violet staining solution.

-

-

Reagents for Western Blot:

-

Primary antibodies against ZIKV NS1 and NS5 proteins.

-

Secondary antibody conjugated to Horseradish Peroxidase (HRP).

-

Protein lysis buffer.

-

SDS-PAGE gels and buffers.

-

Chemiluminescent substrate.

-

-

Reagents for ELISA:

-

ZIKV NS1 antigen ELISA kit.

-

-

Reagents for Cytotoxicity Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Protocol 1: Cell-Based ZIKV Replication Assay (Plaque Reduction Assay)

This assay determines the EC50 of this compound by quantifying the reduction in infectious virus particles.

1. Cell Seeding:

- Seed Vero cells in 12-well plates at a density of 2 x 10^5 cells/well.

- Incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.

2. Compound Preparation and Treatment:

- Prepare a stock solution of this compound in DMSO.

- Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

- Remove the culture medium from the cells and add the diluted compound.

3. Virus Infection:

- Immediately after adding the compound, infect the cells with ZIKV at a Multiplicity of Infection (MOI) of 0.1.

- Incubate for 2 hours at 37°C to allow for viral entry.

4. Overlay and Incubation:

- After the 2-hour incubation, remove the virus-compound mixture.

- Overlay the cells with DMEM containing 2% FBS and 1% carboxymethylcellulose or low-melting-point agarose.

- Incubate the plates at 37°C with 5% CO2 for 3-4 days until plaques are visible.

5. Plaque Visualization and Counting:

- Fix the cells with 4% formaldehyde.

- Stain the cells with 0.1% crystal violet solution.

- Wash the plates and allow them to dry.

- Count the number of plaques in each well.

6. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

- Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of ZIKV NS1 and NS5 Expression

This protocol assesses the effect of this compound on the expression of viral non-structural proteins.

1. Cell Seeding and Infection:

- Seed SNB-19 or Vero cells in 6-well plates.

- Infect the cells with ZIKV at an MOI of 1.

2. Compound Treatment:

- Treat the infected cells with various concentrations of this compound.

3. Cell Lysis:

- At 24 or 48 hours post-infection, wash the cells with PBS and lyse them with protein lysis buffer.

4. Protein Quantification and Electrophoresis:

- Determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE.

5. Immunoblotting:

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane and probe with primary antibodies against ZIKV NS1 and NS5.

- Incubate with an HRP-conjugated secondary antibody.

6. Detection:

- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: ELISA for ZIKV NS1 Secretion

This assay quantifies the amount of secreted ZIKV NS1 protein in the cell culture supernatant.

1. Sample Collection:

- Collect the cell culture supernatant from ZIKV-infected and this compound-treated cells at various time points.

2. ELISA Procedure:

- Follow the manufacturer's instructions for the ZIKV NS1 antigen ELISA kit.

- Briefly, add the collected supernatants to the pre-coated wells and incubate.

- Wash the wells and add the detection antibody.

- Add the substrate and stop solution, then measure the absorbance at the specified wavelength.

3. Data Analysis:

- Generate a standard curve using the provided NS1 standards.

- Determine the concentration of NS1 in the samples based on the standard curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay determines the CC50 of this compound.

1. Cell Seeding:

- Seed cells in a 96-well plate at an appropriate density.

2. Compound Treatment:

- Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.

3. MTT Addition and Incubation:

- Add MTT solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at a wavelength of 570 nm.

6. Data Analysis:

- Calculate the percentage of cell viability for each compound concentration compared to the untreated control.

- Determine the CC50 value from the dose-response curve.

Visualizations

Caption: Putative mechanism of this compound in the ZIKV replication cycle.

Caption: Workflow for evaluating this compound in cell-based assays.

References

Application Note: High-Throughput Screening Protocol for ZIKV-IN-2 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, linked to severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults, has underscored the urgent need for effective antiviral therapies. A promising avenue for the discovery of novel ZIKV inhibitors is the screening of small molecule libraries. This application note provides a detailed protocol for the high-throughput screening (HTS) of analogs of ZIKV-IN-2, a tetrahydroquinoline-fused imidazolone derivative that has demonstrated anti-ZIKV activity.

The non-structural proteins of ZIKV, particularly the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B-NS3 protease, are essential for viral replication and represent key targets for antiviral drug development.[1] The screening protocol outlined here is a cell-based assay utilizing a ZIKV replicon system expressing a luciferase reporter, which allows for the rapid and sensitive quantification of viral replication inhibition.

Data Presentation

The following table summarizes the antiviral activity of this compound and its analogs against Zika virus, as determined by a plaque reduction assay.[2][3]

| Compound ID | Chemical Name | EC₅₀ (µM)[2][3] | CC₅₀ (µM) | Selectivity Index (SI) |

| (±)-2 | (±)-trans-1-(4-chlorophenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 7.8 | N/A | N/A |

| This compound ((±)-3) | (±)-trans-1-(4-bromophenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 7.4 | N/A | N/A |

| (±)-7 | (±)-trans-1-(4-methoxyphenyl)-2-phenyl-1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one | 12.5 | N/A | N/A |

Note: N/A indicates that the data was not available in the cited literature. The 50% cytotoxic concentration (CC₅₀) and therefore the Selectivity Index (SI = CC₅₀/EC₅₀) have not been reported for these compounds. Further studies are required to determine the cytotoxicity and therapeutic window of these analogs.

Signaling and Experimental Workflow Diagrams

Zika Virus Replication Cycle

The following diagram illustrates the key stages of the Zika virus replication cycle within a host cell. This process is the target of many antiviral strategies, including the inhibition of viral protein synthesis and RNA replication.

Caption: A diagram of the Zika virus replication cycle in a host cell.

High-Throughput Screening Workflow

The workflow for the primary screening of this compound analogs is depicted below. This process is designed to efficiently identify compounds that inhibit ZIKV replication in a cell-based assay.

Caption: A workflow for high-throughput screening of this compound analogs.

Experimental Protocols

Cell-Based ZIKV Replicon Luciferase Assay

This protocol is adapted from established high-throughput screening methods for ZIKV inhibitors and is suitable for the primary screening of this compound analogs.[1]

a. Materials:

-

Cell Line: Baby Hamster Kidney (BHK-21) cells stably expressing a ZIKV replicon with a Renilla luciferase reporter gene (BHK-21-ZIKV-Rep).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: White, opaque, 96-well or 384-well microplates.

-

Compound Plates: 96-well or 384-well plates containing this compound analogs dissolved in 100% Dimethyl Sulfoxide (DMSO).

-

Reagents:

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Renilla Luciferase Assay System

-

CellTiter-Glo® Luminescent Cell Viability Assay (for cytotoxicity)

-

-

Positive Control: A known ZIKV inhibitor (e.g., Sofosbuvir).

-

Negative Control: 100% DMSO.

b. Protocol:

-

Cell Seeding:

-

Culture BHK-21-ZIKV-Rep cells to 80-90% confluency.

-

Trypsinize the cells, resuspend in culture medium, and count.

-

Seed the cells into the white, opaque assay plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of the this compound analogs in 100% DMSO in the compound plates.

-

Using an automated liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the assay plates. The final DMSO concentration should not exceed 0.5%.

-

Include wells with the positive control and negative control (DMSO only).

-

-

Incubation:

-

Incubate the assay plates at 37°C in a 5% CO₂ incubator for 48 hours.

-

-

Luciferase Assay:

-

Equilibrate the assay plates and the Renilla Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the Renilla Luciferase Assay Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 2 minutes.

-

Measure the luminescence signal using a microplate luminometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

-

Signal_compound is the luminescence signal in the presence of the test compound.

-

Signal_DMSO is the average luminescence signal of the DMSO-treated wells (negative control).

-

Signal_background is the average luminescence signal of wells with no cells.

-

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.

-

Cytotoxicity Assay (MTT or CellTiter-Glo®)

a. Protocol:

-

Seed BHK-21 cells (or another relevant cell line) in a clear 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Add serial dilutions of the hit compounds to the cells.

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

For MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Secondary Assay: Plaque Reduction Assay

This assay is used to confirm the antiviral activity of the hit compounds against infectious ZIKV.

a. Materials:

-

Cell Line: Vero cells.

-

Virus: Zika virus (e.g., MR766 strain).

-

Overlay Medium: 2X MEM containing 4% FBS and 1% low-melting-point agarose.

b. Protocol:

-

Seed Vero cells in 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the hit compounds and mix with a known titer of ZIKV.

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Infect the Vero cell monolayers with the virus-compound mixture for 1 hour.

-

Remove the inoculum and add 2 mL of the overlay medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 4-5 days).

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

The protocols and data presented in this application note provide a framework for the high-throughput screening and initial characterization of this compound analogs as potential Zika virus inhibitors. The cell-based replicon assay offers a robust and scalable method for primary screening, while the plaque reduction assay serves as a crucial secondary validation step. Further investigation into the cytotoxicity and mechanism of action of promising lead compounds will be essential for their advancement as potential therapeutic agents against Zika virus infection. The observation that this compound and its analogs reduce the expression of ZIKV NS1 and NS5 proteins suggests that these compounds interfere with viral replication, although their precise molecular target remains to be elucidated.[2]

References

Step-by-Step Guide for Zikv-IN-2 Solubility Preparation

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a detailed guide for the preparation of Zikv-IN-2, a small molecule inhibitor of interest for Zika virus (ZIKV) research. Due to the limited availability of specific solubility data for this compound, this guide is based on established protocols for structurally similar compounds, specifically quinolinone derivatives, and general best practices for handling small molecule inhibitors in a research setting.

This compound, with the chemical name (1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one, is a complex heterocyclic molecule. Such compounds are often characterized by poor aqueous solubility. Therefore, proper preparation is critical for obtaining reliable and reproducible results in biological assays.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in the table below. These values suggest that the compound is likely to have low water solubility.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃N₃O₃ | PubChem[1] |

| Molecular Weight | 401.5 g/mol | PubChem[1] |

| XLogP3 | 4.9 | PubChem[1] |

Experimental Protocols

I. Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is a standard procedure for compounds with poor aqueous solubility.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Determine the Desired Stock Concentration: A typical starting stock concentration for a novel small molecule inhibitor is 10 mM.

-

Calculate the Required Mass: Based on the molecular weight of this compound (401.5 g/mol ), calculate the mass of the compound needed to prepare the desired volume of stock solution.

-

Example for 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.5 g/mol = 0.004015 g = 4.015 mg

-

-

-

Weigh the Compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Add Solvent: Add the appropriate volume of 100% DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Close the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved.

-

If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (up to 37°C) may also aid dissolution, but caution should be exercised to avoid compound degradation.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

II. Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions of this compound for use in cell-based or enzymatic assays. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced toxicity or artifacts.

Materials:

-

10 mM this compound stock solution in DMSO

-

100% DMSO, anhydrous, cell culture grade

-

Appropriate aqueous assay buffer (e.g., PBS, cell culture medium)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Serial Dilutions in DMSO: Prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO. This is done to avoid precipitation that can occur when a highly concentrated DMSO stock is diluted directly into an aqueous buffer.

-

Example: To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO.

-

-

Final Dilution in Assay Buffer:

-

Add the desired volume of the DMSO-diluted this compound to the final aqueous assay buffer.

-

The final concentration of DMSO in the assay should typically be kept at or below 0.5% to minimize solvent effects.

-

Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of the assay buffer.

-

-

Control Samples: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.

Mandatory Visualizations

Zika Virus Replication Cycle and Potential Targets for Inhibition

The following diagram illustrates a simplified workflow for the discovery of Zika virus inhibitors, highlighting the key viral enzymes, NS2B-NS3 protease and NS5 polymerase, as potential targets.

Caption: Workflow for the discovery of Zika virus inhibitors.

Proposed Signaling Pathway of Zika Virus Interference with Host Cell Machinery

The following diagram depicts a simplified representation of the Zika virus's interaction with the host cell during entry and replication, which are processes that can be targeted by inhibitors.

Caption: Zika virus entry and replication pathway with potential inhibitor targets.

References

Application Notes and Protocols for ZIKV Inhibitors in Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "Zikv-IN-2" did not yield public data. The following application notes and protocols are based on a representative and well-characterized class of Zika virus (ZIKV) inhibitors, pyrimidine derivatives, and a specific example, DENV-2/ZIKV-IN-1 , which has demonstrated potent anti-ZIKV activity.

Application Notes

Introduction to Pyrimidine Derivatives as ZIKV Inhibitors

Pyrimidine derivatives are a class of heterocyclic organic compounds that have shown significant promise as antiviral agents against a range of viruses, including Zika virus (ZIKV) and Dengue virus (DENV).[1] These compounds are of particular interest due to their ability to target key viral processes. One of the primary mechanisms of action for several pyrimidine-based inhibitors is the interference with viral entry into the host cell.[1][2]

The ZIKV envelope (E) protein is crucial for the initial stages of infection, mediating attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.[3] Pyrimidine derivatives have been identified that bind to the E protein, preventing the conformational changes necessary for membrane fusion, thereby halting the infection at an early stage.

DENV-2/ZIKV-IN-1 is a specific pyrimidine analog that has demonstrated potent inhibitory activity against both ZIKV and DENV-2, making it a valuable tool for studying flavivirus entry and a potential lead compound for therapeutic development.[3][4]

Mechanism of Action: Inhibition of Viral Entry

The antiviral activity of pyrimidine derivatives like DENV-2/ZIKV-IN-1 against ZIKV is primarily attributed to the inhibition of virus entry.[2] This process can be dissected into several steps:

-

Binding to the Viral Envelope (E) Protein: The inhibitor is thought to bind to a pocket on the surface of the ZIKV E protein.

-

Stabilization of the Pre-fusion Conformation: This binding likely stabilizes the E protein in its pre-fusion conformation.

-

Inhibition of Membrane Fusion: By preventing the low-pH-triggered conformational changes of the E protein within the endosome, the inhibitor effectively blocks the fusion of the viral membrane with the endosomal membrane.

-

Prevention of Viral RNA Release: As a result, the viral genomic RNA is not released into the cytoplasm, and the infection is aborted.

This mechanism makes these compounds excellent tools for dissecting the early events of the ZIKV replication cycle.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative pyrimidine-based ZIKV inhibitors.

Table 1: Antiviral Activity of DENV-2/ZIKV-IN-1

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| DENV-2/ZIKV-IN-1 | ZIKV | Vero | 2.4 | [3] |

| DENV-2/ZIKV-IN-1 | DENV-2 | Vero | 1.4 | [3] |

EC50 (Half-maximal Effective Concentration) is the concentration of the drug that inhibits 50% of viral activity.

Table 2: Antiviral Activity and Cytotoxicity of Other Pyrimidine-based ZIKV Inhibitors